Cas no 2227769-66-4 ((2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol)

(2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol
- EN300-1952564
- (2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol
- 2227769-66-4
-
- Inchi: 1S/C9H11F2NOS/c10-9(11)14-7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m0/s1
- InChI Key: JYWITMRUOOCVJE-QMMMGPOBSA-N
- SMILES: S(C(F)F)C1C=CC(=CC=1)[C@H](CO)N
Computed Properties
- Exact Mass: 219.05294147g/mol
- Monoisotopic Mass: 219.05294147g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.6Ų
(2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952564-0.5g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 0.5g |
$1851.0 | 2023-09-17 | ||
Enamine | EN300-1952564-5.0g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 5g |
$5594.0 | 2023-05-31 | ||
Enamine | EN300-1952564-0.1g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 0.1g |
$1697.0 | 2023-09-17 | ||
Enamine | EN300-1952564-1g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 1g |
$1929.0 | 2023-09-17 | ||
Enamine | EN300-1952564-2.5g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 2.5g |
$3782.0 | 2023-09-17 | ||
Enamine | EN300-1952564-10.0g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 10g |
$8295.0 | 2023-05-31 | ||
Enamine | EN300-1952564-0.05g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 0.05g |
$1620.0 | 2023-09-17 | ||
Enamine | EN300-1952564-5g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 5g |
$5594.0 | 2023-09-17 | ||
Enamine | EN300-1952564-1.0g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 1g |
$1929.0 | 2023-05-31 | ||
Enamine | EN300-1952564-0.25g |
(2R)-2-amino-2-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-ol |
2227769-66-4 | 0.25g |
$1774.0 | 2023-09-17 |
(2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol Related Literature
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol
Introduction to (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2227769-66-4)
(2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2227769-66-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of amino alcohols and is characterized by the presence of a difluoromethyl sulfanyl group, which imparts specific chemical and biological properties.
The chiral center at the carbon atom adjacent to the amino group is crucial for the compound's biological activity, as it can exist in two enantiomeric forms, (R) and (S). The (R) enantiomer, specifically, has been the focus of recent studies due to its enhanced pharmacological properties and reduced side effects compared to its (S) counterpart. The difluoromethyl sulfanyl group is a key functional group that contributes to the compound's stability, solubility, and interaction with biological targets.
Recent research has highlighted the potential of (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol in various therapeutic applications. One notable area of interest is its role as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that this compound can effectively inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition could have significant implications for the treatment of diseases such as cancer, where aberrant kinase activity is often observed.
In addition to its enzymatic inhibition properties, (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol has also been investigated for its antioxidant and anti-inflammatory effects. Oxidative stress and inflammation are key factors in the pathogenesis of many diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. Preliminary studies have demonstrated that this compound can scavenge free radicals and modulate inflammatory responses, suggesting its potential as a therapeutic agent in these areas.
The synthesis of (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol involves several steps, including the preparation of the difluoromethyl sulfanyl intermediate and subsequent coupling with an appropriate amino alcohol precursor. The chiral resolution step is critical to ensure the desired enantiomeric purity. Advanced synthetic techniques such as asymmetric synthesis and chiral chromatography are commonly employed to achieve high yields and purity levels.
In terms of pharmacokinetics, studies have shown that (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for oral administration in therapeutic settings. Additionally, its low toxicity profile in preclinical studies further supports its potential for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol in various disease models. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. Phase II trials are expected to provide more detailed insights into its therapeutic potential.
The future prospects for (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol are promising. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further research and development. Ongoing studies aim to optimize its formulation for improved delivery and explore its potential in combination therapies with other drugs.
In conclusion, (2R)-2-amino-2-{4-(difluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2227769-66-4) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, position it as a valuable candidate for the development of novel therapeutic agents.
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